4-(4-Ethylphenyl)phenol
Overview
Description
4-(4-Ethylphenyl)phenol is an organic compound with the molecular formula C14H14O. It is a derivative of phenol, where the phenyl group is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Ethylphenyl)phenol can be synthesized through several methods. One common method involves the catalytic reaction between phenol and ethylene or ethanol. Another method includes heating 8-chloro-3-ethylbenzene with sodium hydroxide in the presence of copper powder .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phenol and ethylene in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfo, and halo derivatives
Scientific Research Applications
4-(4-Ethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in microbial metabolism and its effects on gut microbiota.
Industry: It is used in the production of phenolic resins and as a precursor to other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)phenol involves its interaction with various molecular targets and pathways. It is known to modulate neurological health and function by influencing the gut-brain axis. High blood concentrations of its sulfate derivative are associated with anxiety phenotypes in autistic individuals . The compound’s ability to cross the blood-brain barrier and its physicochemical similarity to endogenous metabolites play a crucial role in its effects.
Comparison with Similar Compounds
- 4-Ethylphenol
- 4-Vinylphenol
- 4-Methoxyphenol
Comparison: 4-(4-Ethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-ethylphenol, it has an additional phenyl group, which enhances its reactivity and potential applications. 4-Vinylphenol and 4-methoxyphenol differ in their substituents, leading to variations in their chemical behavior and uses.
Properties
IUPAC Name |
4-(4-ethylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOIHXEJQPTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563317 | |
Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21345-28-8 | |
Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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